molecular formula C20H19FN4O5 B11472674 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472674
M. Wt: 414.4 g/mol
InChI Key: KHYMOPZPVDNWBO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the 1,2,4-oxadiazole intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the fluorophenyl group: The final step involves the acylation of the intermediate with a fluorophenyl carbonyl chloride, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19FN4O5

Molecular Weight

414.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O5/c1-28-15-8-5-13(11-16(15)29-2)17-24-20(30-25-17)19(27)23-10-9-22-18(26)12-3-6-14(21)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

KHYMOPZPVDNWBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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